molecular formula C13H23NO3 B153429 Tert-butyl 4-propionylpiperidine-1-carboxylate CAS No. 419571-73-6

Tert-butyl 4-propionylpiperidine-1-carboxylate

Cat. No. B153429
M. Wt: 241.33 g/mol
InChI Key: IGSFTWJIBCDRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-propionylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-propionylpiperidine-1-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The exact structure can be found in the MOL file with the MDL Number: MFCD12912615 .


Physical And Chemical Properties Analysis

Tert-butyl 4-propionylpiperidine-1-carboxylate has a predicted boiling point of 328.5±35.0 °C and a predicted density of 1.038±0.06 g/cm3 . It also has a predicted pKa of -2.31±0.40 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Application in Bioprocessing and Cell Culture

Tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

is used in bioprocessing and cell culture . However, the specific application details, methods, and outcomes are not provided in the source.

Use as a Semi-flexible Linker in PROTAC Development

Tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The specific methods and outcomes are not detailed in the source.

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

is an important intermediate in many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Safety And Hazards

Tert-butyl 4-propionylpiperidine-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-propanoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-11(15)10-6-8-14(9-7-10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSFTWJIBCDRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619987
Record name tert-Butyl 4-propanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-propionylpiperidine-1-carboxylate

CAS RN

419571-73-6
Record name tert-Butyl 4-propanoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-propanoylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.